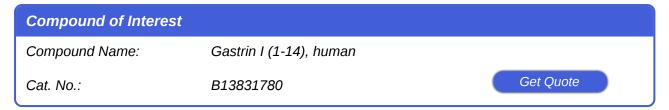


## An In-depth Technical Guide on Gastrin I (1-14), Human

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gastrin I (1-14), human**, is a peptide fragment derived from the C-terminus of Gastrin-17, a key gastrointestinal hormone. It plays a crucial role in the regulation of gastric acid secretion and has been implicated in various physiological and pathophysiological processes, including cell proliferation and tumorigenesis. This technical guide provides a comprehensive overview of the existing literature on human Gastrin I (1-14), focusing on its biochemical properties, biological activities, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

## **Biochemical and Physicochemical Properties**

Gastrin I (1-14) is a linear peptide composed of 14 amino acids. Its physicochemical properties are summarized in the table below.



Property	Value	
Molecular Weight	1705.73 g/mol	
Molecular Formula	C79H100N16O27	
Amino Acid Sequence	Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Ala- Tyr-Gly-Trp	

## **Biological Activity and Quantitative Data**

**Gastrin I (1-14), human**, exerts its biological effects primarily through its interaction with the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor.[1][2] This interaction initiates a cascade of intracellular signaling events that ultimately lead to various physiological responses.

## **Receptor Binding and Potency**

While specific binding affinity data (Kd or Ki) for the 1-14 fragment of human Gastrin I is not extensively reported in the readily available literature, studies on the full-length Gastrin I peptide provide valuable insights. Gastrin binds to the CCK2 receptor with high affinity, with reported Ki values in the range of 0.3-1 nM.[3]

The biological potency of Gastrin I (human) has been quantified in various in vitro assays:

Parameter	Cell Type	Value	Reference
EC50 (Cell Proliferation)	Gastric Epithelial Cells	6.2 pM	[4][5]
EC50 (Histamine Secretion)	0.014 nM	[4][5]	

# Experimental Protocols Cell Proliferation Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of **Gastrin I (1-14)**, **human**, on the proliferation of gastric cancer cell lines (e.g., AGS cells) using a colorimetric



#### MTT assay.[6][7]

#### Materials:

- Gastric cancer cell line (e.g., AGS)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Serum-free cell culture medium
- Gastrin I (1-14), human peptide
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours.
- Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
- Treatment: Treat the cells with various concentrations of **Gastrin I (1-14), human**, in serum-free medium. Include a vehicle control (medium alone).
- Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72 hours).
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- $\bullet$  Solubilization: Add 100  $\mu$ L of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

## **Human Gastric Organoid Culture**

This protocol outlines the key steps for establishing and maintaining human gastric organoids, a 3D culture system where Gastrin I is a crucial component of the growth medium.

#### Materials:

- Human gastric tissue
- Chelating solution (e.g., EDTA)
- Basement membrane matrix (e.g., Matrigel)
- Gastric organoid culture medium (containing EGF, Noggin, R-Spondin1, FGF10, and Gastrin
   I)
- 24-well plates

#### Procedure:

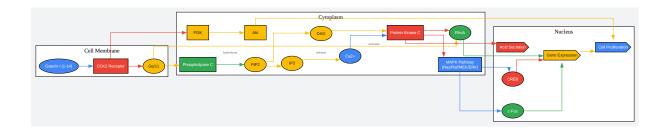
- Tissue Digestion: Isolate gastric glands from human tissue by digestion with a chelating solution.
- Embedding: Embed the isolated glands in a basement membrane matrix in a 24-well plate.
- Polymerization: Allow the matrix to polymerize at 37°C.
- Medium Addition: Overlay the matrix with pre-warmed gastric organoid culture medium containing Gastrin I.
- Culture and Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
- Passaging: Passage the organoids every 7-10 days by mechanically disrupting them and reembedding in a fresh matrix.



## **Signaling Pathways**

Upon binding to the CCK2 receptor, **Gastrin I (1-14)**, **human**, activates a complex network of intracellular signaling pathways that regulate cellular functions such as proliferation, differentiation, and acid secretion.[8] The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

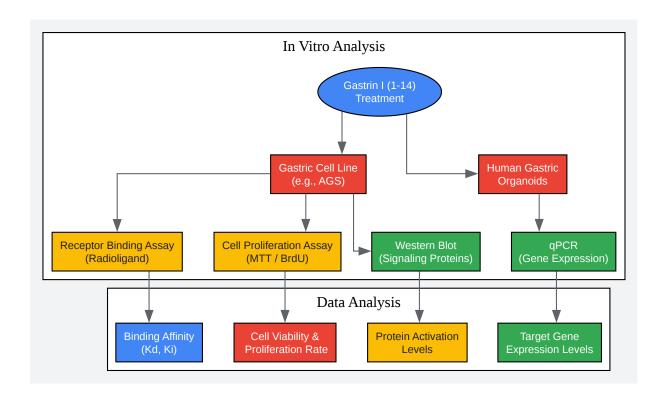
DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Furthermore, the small GTPase RhoA has been identified as a key mediator of gastrin-induced gene expression.[2]



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Caption: Gastrin I (1-14) signaling pathway via the CCK2 receptor.





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Caption: Experimental workflow for studying Gastrin I (1-14) bioactivity.

### Conclusion

Gastrin I (1-14), human, is a biologically active peptide with significant effects on gastric physiology, primarily mediated through the CCK2 receptor. Its ability to stimulate gastric acid secretion and promote cell proliferation underscores its importance in both normal physiological function and in the context of gastrointestinal diseases. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential and pathophysiological roles of this important peptide. Future studies focusing on elucidating the precise binding kinetics of the 1-14 fragment and further dissecting the intricate signaling networks will be crucial for advancing our understanding and developing novel therapeutic strategies.



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